molecular formula C9H14N2 B13481322 Tetramethylpyridin-3-amine

Tetramethylpyridin-3-amine

Cat. No.: B13481322
M. Wt: 150.22 g/mol
InChI Key: NVPXOBJSAHPEMK-UHFFFAOYSA-N
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Description

Tetramethylpyridin-3-amine is an organic compound belonging to the class of amines It is characterized by a pyridine ring substituted with four methyl groups and an amino group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylpyridin-3-amine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-aminopyridine, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the methylation reactions. The use of automated reactors allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tetramethylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetramethylpyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetramethylpyridin-3-amine exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. In enzyme studies, it acts as a competitive inhibitor by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both multiple methyl groups and an amino group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2,4,5,6-tetramethylpyridin-3-amine

InChI

InChI=1S/C9H14N2/c1-5-6(2)9(10)8(4)11-7(5)3/h10H2,1-4H3

InChI Key

NVPXOBJSAHPEMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)C)N)C

Origin of Product

United States

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